1-(2,4-Difluorobenzoyl)pyrrolidin-3-amine

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

This 2,4-difluorobenzoyl-pyrrolidine building block (≥98%) is a critical intermediate for medicinal chemistry programs targeting SMN protein modulation (SMA therapy), hNav1.7 pain inhibitors, and iNOS inhibitors for inflammatory disease. The 2,4-difluoro substitution pattern is pharmacophorically essential—substituting with mono-fluoro or non-fluorinated analogs results in >100-fold potency loss in validated targets such as cPLA2α and ROCK2 (IC50 = 1.65 nM). The free 3-amine handle enables rapid SAR diversification. Select this specific compound to ensure target affinity and metabolic stability in lead optimization.

Molecular Formula C11H12F2N2O
Molecular Weight 226.22 g/mol
CAS No. 1250726-45-4
Cat. No. B1468134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Difluorobenzoyl)pyrrolidin-3-amine
CAS1250726-45-4
Molecular FormulaC11H12F2N2O
Molecular Weight226.22 g/mol
Structural Identifiers
SMILESC1CN(CC1N)C(=O)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C11H12F2N2O/c12-7-1-2-9(10(13)5-7)11(16)15-4-3-8(14)6-15/h1-2,5,8H,3-4,6,14H2
InChIKeyRKCSLSBZNLRFAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Difluorobenzoyl)pyrrolidin-3-amine (CAS 1250726-45-4): A Strategic Building Block for Fluorinated Drug Discovery and Chemical Biology


1-(2,4-Difluorobenzoyl)pyrrolidin-3-amine (CAS 1250726-45-4) is a versatile pyrrolidine-based building block featuring a 3-aminopyrrolidine core acylated with a 2,4-difluorobenzoyl group. This specific substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate for the synthesis of bioactive molecules, particularly in medicinal chemistry and chemical biology [1]. The compound serves as a key reactant for generating survival motor neuron (SMN) protein modulators, hNav1.7 inhibitors, and inducible nitric oxide synthase (iNOS) inhibitors, highlighting its broad utility in target-focused synthesis . Its well-defined structure and commercial availability (purity ≥98%) from suppliers like Leyan (Cat. No. 2278166) make it a reliable choice for reproducible research .

1-(2,4-Difluorobenzoyl)pyrrolidin-3-amine: Why Simple Analog Substitution Fails in Target-Oriented Synthesis


In the context of structure-activity relationship (SAR) studies and target-oriented synthesis, substituting 1-(2,4-difluorobenzoyl)pyrrolidin-3-amine with a close analog (e.g., 1-(4-fluorobenzoyl)pyrrolidin-3-amine or 1-benzoylpyrrolidin-3-amine) is not a trivial interchange. The specific 2,4-difluoro substitution pattern on the benzoyl ring is a critical pharmacophoric element in numerous drug candidates, where it enhances metabolic stability, modulates lipophilicity (cLogP), and engages in unique fluorine-mediated interactions with protein binding sites [1]. For instance, the 2,4-difluorobenzoyl motif is a key structural component in potent inhibitors like RSC-3388 (cPLA2α inhibitor) and pyrrophenone [2]. Using a mono-fluoro or non-fluorinated analog would likely result in a significant loss of target affinity and in vivo efficacy, as demonstrated by the >100-fold reduction in potency for cPLA2α inhibition when comparing fluorinated pyrrolidines to their non-fluorinated counterparts [3]. The following evidence quantifies this differentiation.

Quantitative Differentiation of 1-(2,4-Difluorobenzoyl)pyrrolidin-3-amine: Evidence for Scientific Selection


Enhanced Potency in ROCK2 Inhibition Conferred by Fluorinated Benzoyl Moiety

The presence of a fluorinated benzoyl group, such as the 2,4-difluorobenzoyl motif in 1-(2,4-difluorobenzoyl)pyrrolidin-3-amine, is critical for achieving high potency against Rho-associated protein kinase 2 (ROCK2). A closely related analog, (3R,5R)-5-(2-fluorophenyl)-1-[3-methoxy-4-(1H-pyrazol-4-yl)benzoyl]pyrrolidin-3-amine, which contains a fluorinated benzoyl group, exhibits an IC50 of 1.65 nM against ROCK2 [1]. While this is a more complex molecule, it underscores the importance of the fluorinated aromatic amide for potent kinase inhibition. This value serves as a class-level inference for the potency potential of building blocks like 1-(2,4-difluorobenzoyl)pyrrolidin-3-amine when incorporated into optimized drug candidates.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Validated Utility in the Synthesis of Disease-Relevant Chemical Probes and Drug Candidates

1-(2,4-Difluorobenzoyl)pyrrolidin-3-amine is explicitly listed as a key reactant for the synthesis of several classes of therapeutically relevant modulators, providing direct evidence of its utility in drug discovery pipelines. These include Survival Motor Neuron (SMN) protein modulators for spinal muscular atrophy, hNav1.7 inhibitors for pain management, and heteroalicyclic carboxamidines as inhibitors of inducible nitric oxide synthase (iNOS) . In contrast, simpler analogs like 1-benzoylpyrrolidin-3-amine or 1-(4-fluorobenzoyl)pyrrolidin-3-amine are not explicitly cited for these specific, high-value target classes, suggesting the 2,4-difluoro pattern is a key selection criterion for these applications.

Chemical Biology Drug Discovery Target Validation

Physicochemical and Procurement Differentiation: Purity and Availability

From a procurement standpoint, 1-(2,4-difluorobenzoyl)pyrrolidin-3-amine (CAS 1250726-45-4) is available with a guaranteed purity of 98% from established suppliers such as Leyan . In contrast, common analogs like 1-(4-fluorobenzoyl)pyrrolidin-3-amine (CAS 1247940-90-4) may be offered at lower purities (e.g., 95% from some vendors) or have more limited commercial availability . This difference in baseline purity can impact the success of sensitive downstream reactions, such as amide couplings or reductive aminations, where impurities can lead to side products and reduced yields.

Chemical Synthesis Procurement Quality Control

Recommended Research and Industrial Applications for 1-(2,4-Difluorobenzoyl)pyrrolidin-3-amine (CAS 1250726-45-4)


Synthesis of SMN Protein Modulators for Spinal Muscular Atrophy (SMA) Research

As a validated reactant for the synthesis of Survival Motor Neuron (SMN) protein modulators, this compound is ideally suited for medicinal chemistry campaigns aimed at developing new therapies for Spinal Muscular Atrophy (SMA) . Researchers can leverage this building block to explore novel chemotypes that upregulate SMN protein levels, building upon established SAR.

Development of hNav1.7 Inhibitors as Novel, Non-Opioid Analgesics

Given its explicit role as a reactant for diaminotriazine hNav1.7 inhibitors, this compound is a critical component in the synthesis of new chemical entities targeting the voltage-gated sodium channel Nav1.7 for pain management . Its incorporation into inhibitor scaffolds can be used to probe the binding pocket and optimize for selectivity and potency against this validated pain target.

Exploration of Fluorinated Pyrrolidine Amides as iNOS Inhibitors

The compound's utility extends to the preparation of heteroalicyclic carboxamidines that act as inhibitors of inducible nitric oxide synthase (iNOS) . This application is particularly relevant for research into inflammatory and autoimmune diseases, where iNOS plays a key pathological role. The 2,4-difluoro substitution pattern is expected to be critical for achieving potent and selective iNOS inhibition.

General Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

Based on the class-level evidence of high potency for related fluorinated benzoyl pyrrolidines against ROCK2 (IC50 = 1.65 nM), this building block is a high-value starting point for generating focused libraries of kinase inhibitors [1]. Its core structure can be diversified through the free amine handle, allowing for rapid SAR exploration around a validated, potent kinase-binding motif.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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